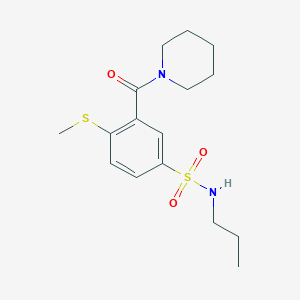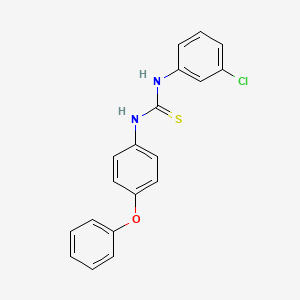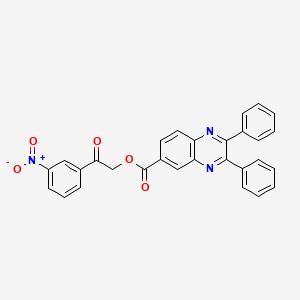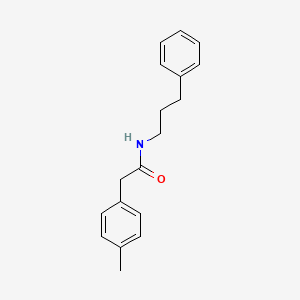![molecular formula C12H14ClF3N2OS B4857195 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-methoxypropyl)thiourea CAS No. 55409-92-2](/img/structure/B4857195.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-methoxypropyl)thiourea
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-methoxypropyl)thiourea, commonly known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1980s and has since been extensively studied for its various biochemical and physiological effects.
Wirkmechanismus
D609 exerts its inhibitory effects by binding to the active site of the target enzyme and preventing its activity. For example, it inhibits PC-PLC by binding to the catalytic domain of the enzyme and blocking the hydrolysis of phosphatidylcholine. Similarly, it inhibits DGK by binding to the ATP-binding site of the enzyme and preventing its phosphorylation.
Biochemical and Physiological Effects:
D609 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
D609 has several advantages for lab experiments, including its high solubility in DMSO and ethanol, its low toxicity, and its ability to inhibit multiple enzymes. However, it also has some limitations, including its relatively low potency and selectivity for some enzymes, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the use of D609 in scientific research. One direction is the development of more potent and selective inhibitors of PC-PLC and DGK based on the structure of D609. Another direction is the investigation of the anti-inflammatory and anti-tumor effects of D609 in animal models and clinical trials. Additionally, the potential of D609 as a therapeutic agent for viral infections, such as hepatitis C and HIV, should be further explored.
Wissenschaftliche Forschungsanwendungen
D609 has been widely used in scientific research as an inhibitor of various enzymes, including phosphatidylcholine-specific phospholipase C (PC-PLC), sphingomyelinase, and diacylglycerol kinase (DGK). It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(3-methoxypropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2OS/c1-19-6-2-5-17-11(20)18-8-3-4-10(13)9(7-8)12(14,15)16/h3-4,7H,2,5-6H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDRNKNRASRNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366822 | |
| Record name | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(3-methoxypropyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55409-92-2 | |
| Record name | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(3-methoxypropyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[butyl(methyl)amino]methyl}-2-nitrophenol](/img/structure/B4857134.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4857141.png)
![N-(2-(2-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4857145.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4857159.png)
![3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4857165.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B4857173.png)
![1-(4-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4857176.png)


![N,N'-[(1,3-thiazol-2-ylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4857211.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4857225.png)
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4857232.png)